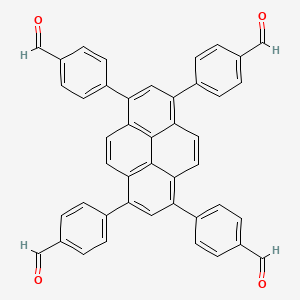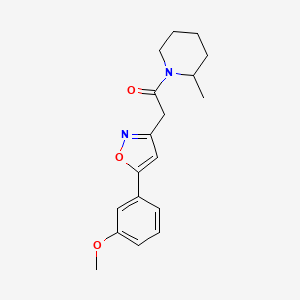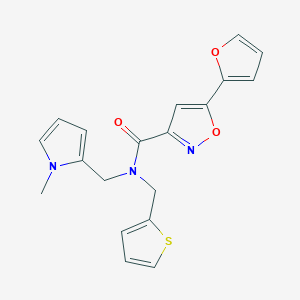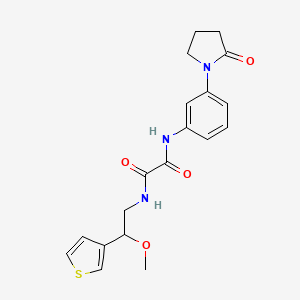
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is an organic compound with the molecular formula C44H26O4 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features four benzaldehyde groups attached to the pyrene core at the 1, 3, 6, and 8 positions
Mechanism of Action
Target of Action
It is known that the compound has fluorescent properties , which suggests that it may interact with biological targets that can be detected or modulated by fluorescence.
Mode of Action
This could involve energy transfer between the compound and its target, or a change in the compound’s electronic state that results in fluorescence .
Biochemical Pathways
For example, it could be used as a probe in fluorescence microscopy or biochemical assays to study various cellular processes .
Pharmacokinetics
Its solubility in solvents such as chloroform and dichloromethane suggests that it may have good bioavailability
Result of Action
Its fluorescent properties suggest that it could be used to visualize or track certain biological processes or structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde. For instance, it is stable in air but sensitive to light and high temperatures . Therefore, it should be stored under inert gas at 2-8°C . The compound’s action and efficacy could also be influenced by the pH and ionic strength of its environment, as these factors can affect its fluorescent properties.
Biochemical Analysis
Biochemical Properties
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde exhibits excellent electron transport properties and strong fluorescence emission in the visible range . It is well-suited for use in organic electronic devices and optoelectronic applications . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is complex and multifaceted, involving a combination of covalent and non-covalent bonds .
Cellular Effects
The effects of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde on cells and cellular processes are diverse and significant . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form covalent bonds with other molecules plays a crucial role in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The compound exhibits ultrahigh thermal stabilities .
Dosage Effects in Animal Models
The effects of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde vary with different dosages in animal models
Metabolic Pathways
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is involved in various metabolic pathways . It interacts with several enzymes and cofactors
Transport and Distribution
The transport and distribution of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde within cells and tissues are complex processes . They involve interactions with various transporters and binding proteins
Subcellular Localization
The subcellular localization of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde and its effects on activity or function are complex and multifaceted . They could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
Preparation Methods
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves a multi-step process. One common method includes the oxidation of 4-formylphenylacetone to 4-formylbenzoic acid using manganese dioxide. Subsequently, the 4-formylbenzoic acid is reacted with pyrene to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde include:
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: This compound features aniline groups instead of benzaldehyde groups and is used in the synthesis of COFs and other materials.
1,3,6,8-Tetra(4-carboxyphenyl)pyrene: This compound has carboxylic acid groups and is used in similar applications, such as the development of advanced materials.
The uniqueness of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde lies in its combination of pyrene and benzaldehyde functionalities, which provide distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHKEJAGHMUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2547883.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2547884.png)


![1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2547888.png)
![N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547889.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2547891.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2547892.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)

![N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2547900.png)
![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)
![(1R,2R)-2-[(5-chloro-3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2547904.png)
